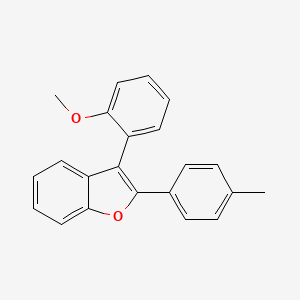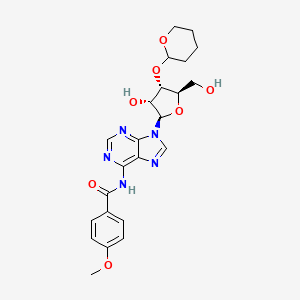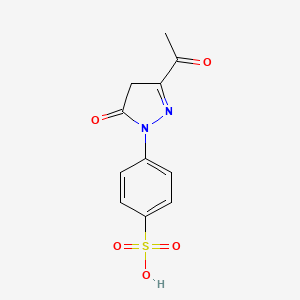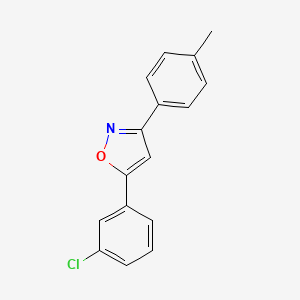
3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group on the phenyl ring and a tolyl group on the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and p-tolylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Cyclization: The coupled product is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for 3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)benzofuran: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.
3-(2-Hydroxyphenyl)-2-(p-tolyl)benzofuran: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
3-(2-Methoxyphenyl)-2-phenylbenzofuran: Lacks the p-tolyl group, which may influence its physical and chemical properties.
Uniqueness
3-(2-Methoxyphenyl)-2-(p-tolyl)benzofuran is unique due to the presence of both the methoxy and p-tolyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
62378-41-0 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H18O2/c1-15-11-13-16(14-12-15)22-21(17-7-3-5-9-19(17)23-2)18-8-4-6-10-20(18)24-22/h3-14H,1-2H3 |
Clé InChI |
WMYQJHWSTMQTLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
